molecular formula C7H9NO3S B2504166 Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate CAS No. 40235-78-7

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B2504166
CAS RN: 40235-78-7
M. Wt: 187.21
InChI Key: UFBOGAZZRCCCND-UHFFFAOYSA-N
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Patent
US03948925

Procedure details

84 g of ethyl thiocarbamate were added to 500 ml of dioxane and then 168 g of ethyl α-bromoacetylacetate was added thereto dropwise. The mixture was refluxed for 4 hours and the solvent was then evaporated under reduced pressure. The solid residue was crystallized from benzene to obtain 72g of 5-ethoxycarbonyl-4-methyl-4-thiazoline-2-one in the form of white crystals melting at 172°C.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[S:6])([O:3]CC)[NH2:2].Br[CH2:8][C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=O>O1CCOCC1>[CH2:15]([O:14][C:12]([C:11]1[S:6][C:1](=[O:3])[NH:2][C:9]=1[CH3:8])=[O:13])[CH3:16]

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
C(N)(OCC)=S
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
168 g
Type
reactant
Smiles
BrCC(=O)CC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue was crystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC(S1)=O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.